Butane, 2-methyl-2-nitroso-
Description
Butane, 2-methyl-2-nitroso- (C₅H₁₁NO) is an aliphatic nitroso compound characterized by a nitroso (-NO) group and a methyl (-CH₃) group attached to the second carbon of a butane backbone. This tertiary nitrosoalkane exhibits unique reactivity due to the steric hindrance of the branched structure and the electrophilic nature of the nitroso group.
Nitrosoalkanes are known for their photochemical activity, often participating in hydrogen abstraction and oxidation reactions. For example, t-BuNO undergoes photooxidation in ethylbenzene to yield acetophenone and 1-phenylethanol via a mechanism involving oxygen adducts .
Properties
CAS No. |
34946-78-6 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-methyl-2-nitrosobutane |
InChI |
InChI=1S/C5H11NO/c1-4-5(2,3)6-7/h4H2,1-3H3 |
InChI Key |
CCRGYMRZYGPFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Butane, 2-methyl-2-nitroso- involves several steps:
Oxidation of tert-butylamine: The initial step involves the oxidation of tert-butylamine to form 2-methyl-2-nitropropane.
Reduction of 2-methyl-2-nitropropane: This compound is then reduced to form N-tert-butylhydroxylamine.
Oxidation of N-tert-butylhydroxylamine: Finally, N-tert-butylhydroxylamine is oxidized to produce 2-methyl-2-nitrosopropane
Chemical Reactions Analysis
Butane, 2-methyl-2-nitroso- undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can act as an electrophile in substitution reactions, transforming sulfones into aldehydes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and zinc dust for reduction. The major products formed from these reactions are dependent on the specific reagents and conditions used.
Scientific Research Applications
Butane, 2-methyl-2-nitroso- has several applications in scientific research:
Spin Trapping: It is used as a spin trap in electron spin resonance studies to detect and analyze unstable free radicals
Organic Synthesis: It serves as an electrophile in organic synthesis, particularly in transforming sulfones into aldehydes.
Polymerization: It is an efficient regulator of the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism.
Mechanism of Action
The mechanism by which Butane, 2-methyl-2-nitroso- exerts its effects involves its ability to trap free radicals. This compound binds to unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected and analyzed by electron spin resonance spectroscopy . This trapping mechanism is particularly useful for studying carbon-centered tyrosyl radicals.
Comparison with Similar Compounds
2-Methyl-2-Nitrosopropane (t-BuNO)
- Structure: Tertiary nitroso compound with a propane backbone (C₄H₉NO).
- Reactivity: Under red light photolysis in ethylbenzene, t-BuNO generates oxygen adducts that abstract hydrogen, leading to oxidation products (acetophenone and 1-phenylethanol). Yields depend on concentration, indicating a radical-mediated pathway .
- This highlights the role of aliphatic vs. aromatic frameworks in directing reaction pathways.
Aromatic Nitroso Compounds
- Example: 2-Nitroso benzaldehyde (C₇H₅NO₂) and 2-nitroso acetophenone (C₈H₇NO₂).
- Reactivity : Formed via photolysis of nitrobenzyl alcohols with ~60% quantum yield. Mechanisms involve dual proton transfer or cyclization to benzisoxazolidine intermediates, depending on solvent .
- Key Difference : Aromatic nitroso compounds exhibit higher stability and distinct photochemical pathways (e.g., cyclization) compared to aliphatic analogs like Butane, 2-methyl-2-nitroso-, which favor hydrogen abstraction.
Halogenated Derivatives
- Examples :
- Comparison: Halogenated analogs lack the electrophilic nitroso group, resulting in lower polarity and distinct reactivity (e.g., nucleophilic substitution vs. radical-mediated oxidation).
N-Nitrosoamines
- Example: N-Methyl-N-nitrosoaniline (C₇H₇N₂O): A nitrosoamine with carcinogenic properties .
- Contrast: N-Nitrosoamines feature nitrogen-bound nitroso groups, leading to greater stability and toxicity compared to nitrosoalkanes. Butane, 2-methyl-2-nitroso- is less likely to exhibit carcinogenicity but may be more reactive in photochemical settings.
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
*Calculated value.
Table 2: Photochemical Reaction Outcomes
*Inferred from t-BuNO behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
